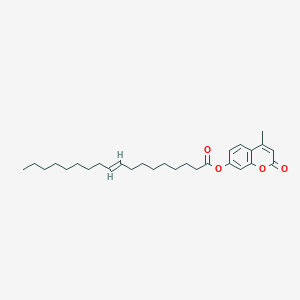

4-Methylumbelliferyl elaidate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQFKJYKCVDLPT-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236446 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69003-01-6 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69003-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069003016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Methylumbelliferyl Elaidate for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl elaidate (4-MU-elaidate) is a fluorogenic substrate extensively utilized in biochemical and biomedical research to assay the activity of lipases and esterases. Its utility lies in the enzymatic release of the highly fluorescent molecule 4-methylumbelliferone (4-MU), providing a sensitive and continuous method for monitoring enzyme kinetics. This technical guide delves into the core mechanism of action of 4-MU-elaidate, presents quantitative data, details experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

The fundamental principle behind the use of this compound as an enzyme substrate is the enzymatic hydrolysis of its ester bond.[1] 4-MU-elaidate itself is a non-fluorescent molecule. However, upon interaction with a hydrolytic enzyme such as a lipase or an esterase, the ester linkage between the elaidate moiety and the 4-methylumbelliferyl group is cleaved. This enzymatic action releases elaidic acid and the highly fluorescent compound 4-methylumbelliferone (4-MU). The fluorescence of the liberated 4-MU can be monitored in real-time, and its rate of formation is directly proportional to the enzymatic activity under appropriate assay conditions.

The fluorescence of 4-methylumbelliferone is pH-dependent. At acidic to neutral pH, the fluorescence is minimal, but it increases significantly in alkaline conditions, with a maximum intensity observed above pH 10.[2] This property is often exploited in endpoint assays where the reaction is stopped by the addition of a basic solution.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Enzymatic Hydrolysis of this compound

References

The Principle of 4-Methylumbelliferyl Elaidate Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core principles underlying the use of 4-Methylumbelliferyl elaidate (4-MUE) as a fluorogenic substrate for the detection of lipase and esterase activity. We will delve into the enzymatic hydrolysis of 4-MUE, the fluorescence properties of the resulting product, 4-Methylumbelliferone (4-MU), and detailed experimental protocols for assaying key enzymes such as acid lipase and pancreatic lipase. Furthermore, this guide will explore the relevance of these enzymes in critical signaling and metabolic pathways, offering insights for researchers in drug development and life sciences.

Introduction to this compound (4-MUE)

This compound (4-MUE) is a synthetic, non-fluorescent substrate widely employed in biochemical assays to measure the activity of various lipases and esterases. Its utility lies in its specific chemical structure, which upon enzymatic cleavage, releases the highly fluorescent molecule 4-Methylumbelliferone (4-MU). This process allows for a sensitive and quantitative measurement of enzyme kinetics, making it a valuable tool in diagnostics and biomedical research.

The fundamental principle of the 4-MUE assay is the enzymatic hydrolysis of the ester bond linking elaidic acid to the 4-methylumbelliferyl moiety. In its esterified form, the fluorophore's fluorescence is quenched. Upon hydrolysis by a lipase or esterase, the highly fluorescent 4-MU is liberated, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzymatic activity.

The Enzymatic Reaction and Fluorescence Mechanism

The core of the 4-MUE assay is a two-step process: enzymatic hydrolysis followed by fluorescence detection.

Enzymatic Hydrolysis of 4-MUE

Lipases and esterases catalyze the hydrolysis of the ester linkage in 4-MUE. This reaction yields elaidic acid and the fluorescent product, 4-methylumbelliferone (4-MU). The general reaction can be depicted as follows:

An In-depth Technical Guide to the Synthesis of 4-Methylumbelliferyl Elaidate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 4-Methylumbelliferyl elaidate, a fluorogenic substrate pivotal in the study of enzyme kinetics, particularly for lipases and esterases. This document details the chemical properties, a robust synthesis protocol, and its primary application in biochemical assays.

Introduction

This compound (4-MUE) is a synthetic ester that, upon enzymatic cleavage, releases the highly fluorescent compound 4-methylumbelliferone. This property makes it an invaluable tool for the sensitive and continuous monitoring of lipase and esterase activity. Its utility spans from basic research in lipid metabolism to high-throughput screening in drug discovery. This guide focuses on a reliable and widely applicable method for its synthesis: the Steglich esterification.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 69003-01-6 |

| Molecular Formula | C₂₈H₄₀O₄ |

| Molecular Weight | 440.62 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in toluene, DMSO, and chloroform. |

| Storage Temperature | -20°C |

Synthesis of this compound via Steglich Esterification

The synthesis of this compound is achieved through the esterification of 4-methylumbelliferone with elaidic acid. The Steglich esterification is a mild and efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

Reaction Scheme

Experimental Protocol

This protocol is a general method adapted for the synthesis of this compound based on the principles of Steglich esterification.

Materials:

-

4-Methylumbelliferone (1.0 eq)

-

Elaidic acid (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

0.5 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylumbelliferone and elaidic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) to the solution. Cool the flask to 0°C in an ice bath.

-

Initiation of Reaction: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Expected Results and Data

The following table summarizes the expected quantitative data for the synthesis.

| Parameter | Expected Value |

| Yield | 70-90% |

| Purity (by NMR) | >95% |

| TLC Rf (Hexane:EtOAc 4:1) | 0.4-0.6 |

Application in Lipase Activity Assays

This compound is a fluorogenic substrate used to measure the activity of lipases. The enzymatic hydrolysis of the ester bond releases 4-methylumbelliferone, which is highly fluorescent.

Signaling Pathway of Enzymatic Hydrolysis

The following diagram illustrates the enzymatic cleavage of this compound and the subsequent detection of the fluorescent product.

Experimental Workflow for Lipase Assay

The general workflow for a lipase activity assay using this compound is depicted below.

Conclusion

The synthesis of this compound via Steglich esterification provides a reliable and high-yielding route to this important fluorogenic substrate. Its application in lipase and esterase assays offers a sensitive and continuous method for monitoring enzyme activity, making it a cornerstone tool in biochemical and pharmaceutical research. The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis and application of this versatile compound.

Unveiling the Specificity of 4-Methylumbelliferyl Elaidate as a Fluorogenic Substrate for Lipase and Esterase Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Abstract

4-Methylumbelliferyl elaidate (4-MU-elaidate) is a valuable fluorogenic substrate utilized in biochemical assays to determine the activity of lipases and esterases. This technical guide provides an in-depth analysis of its substrate specificity, offering a compilation of available data, detailed experimental protocols for its use, and a discussion of the enzymatic pathways involved in its hydrolysis. The information presented is intended to assist researchers, scientists, and drug development professionals in the effective application of 4-MU-elaidate for enzyme characterization and inhibitor screening.

Introduction

Lipases and esterases are ubiquitous enzymes that catalyze the hydrolysis of ester bonds in lipids and other esters. Their activity is crucial in various physiological processes, including fat digestion, lipid metabolism, and signal transduction. Consequently, these enzymes are significant targets for drug development in areas such as obesity, dyslipidemia, and inflammation. The accurate measurement of lipase and esterase activity is paramount for both basic research and clinical applications.

This compound is a synthetic substrate that, upon enzymatic cleavage, releases the highly fluorescent molecule 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the enzymatic activity, providing a sensitive and continuous assay format. 4-MU-elaidate is the elaidic acid ester of 4-methylumbelliferone. Elaidic acid is the trans isomer of oleic acid, a common monounsaturated fatty acid. The stereochemistry of the fatty acid moiety can significantly influence the substrate specificity of lipases.

This guide summarizes the current understanding of this compound's interaction with various lipases and esterases, presents methodologies for its use, and provides visual representations of the underlying biochemical processes to facilitate a comprehensive understanding of its application.

Substrate Specificity of Lipases for Elaidic Acid

While direct and comprehensive kinetic data for the hydrolysis of this compound by a wide range of lipases is not extensively available in the public domain, studies on the preference of lipases for elaidic acid versus its cis-isomer, oleic acid, in esterification reactions provide strong indications of their substrate specificity. This preference is a critical factor in determining the utility of 4-MU-elaidate for assaying specific lipases.

A key study by Borgdorf and Warwel (1999) investigated the substrate selectivity of numerous commercially available lipases by comparing their efficiency in the esterification of elaidic acid and oleic acid. The results of this study are summarized in the table below and offer valuable insights into which enzymes are likely to hydrolyze this compound efficiently.

| Enzyme Source | Preference | Relative Reactivity (Elaidic vs. Oleic) |

| Candida antarctica lipase A | Elaidic Acid (trans) | ~15 times higher for elaidic acid |

| Candida antarctica lipase B | Elaidic Acid (trans) | Slightly higher for elaidic acid |

| Candida cylindracea | Oleic Acid (cis) | 3-4 times higher for oleic acid |

| Mucor miehei | Oleic Acid (cis) | 3-4 times higher for oleic acid |

| Pseudomonas sp. | No significant preference | Similar reactivity |

| Porcine Pancreas | No significant preference | Similar reactivity |

Table 1: Substrate Preference of Various Lipases for Elaidic Acid vs. Oleic Acid. The data is based on the esterification of the free fatty acids and serves as a strong indicator for the hydrolysis of their respective 4-methylumbelliferyl esters.

The remarkable preference of Candida antarctica lipase A for the trans isomer makes 4-MU-elaidate a potentially highly specific substrate for this particular enzyme.[1] Conversely, lipases from Candida cylindracea and Mucor miehei would be expected to show lower activity with 4-MU-elaidate compared to its oleic acid counterpart.[1] Lipases from Pseudomonas sp. and porcine pancreas show little discrimination between the two isomers, suggesting that 4-MU-elaidate can be a suitable substrate for these enzymes, although not a selective one.[1]

Experimental Protocols

The following section provides a detailed methodology for a typical enzyme assay using this compound. This protocol is a generalized guideline and may require optimization for specific enzymes and experimental conditions.

Principle of the Assay

The enzymatic hydrolysis of the non-fluorescent this compound yields elaidic acid and the highly fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU formation, measured by monitoring the increase in fluorescence intensity over time, is proportional to the lipase/esterase activity.

Materials and Reagents

-

This compound (substrate)

-

Enzyme preparation (e.g., purified lipase, cell lysate, tissue homogenate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, or phosphate buffer)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

4-Methylumbelliferone (for standard curve)

-

Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~450 nm)

-

96-well black microplates

Preparation of Solutions

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. Store protected from light at -20°C.

-

Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 100 µM). The optimal concentration should be determined experimentally by performing a substrate titration curve.

-

Enzyme Solution: Dilute the enzyme preparation in assay buffer to a concentration that results in a linear rate of fluorescence increase over a reasonable time course (e.g., 15-60 minutes).

-

4-Methylumbelliferone Standard Curve: Prepare a series of dilutions of 4-methylumbelliferone in assay buffer (e.g., 0-10 µM) from a stock solution in DMSO. This is crucial for converting relative fluorescence units (RFU) to the amount of product formed.

Assay Procedure

-

Set up the microplate:

-

Blank wells: Add assay buffer only.

-

Standard wells: Add the different concentrations of the 4-methylumbelliferone standard.

-

Enzyme activity wells: Add the enzyme solution.

-

-

Pre-incubate: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction: Add the working substrate solution to all wells.

-

Measure fluorescence: Immediately start monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using the microplate reader.

Data Analysis

-

Subtract blank values: Subtract the average fluorescence reading of the blank wells from all other readings.

-

Generate a standard curve: Plot the fluorescence intensity of the 4-methylumbelliferone standards against their known concentrations. Determine the linear equation of the curve.

-

Calculate enzyme activity: For the enzyme activity wells, determine the rate of reaction (ΔRFU/min) from the linear portion of the fluorescence versus time plot. Convert this rate to the amount of product formed per unit time (e.g., nmol/min) using the standard curve.

-

Express specific activity: Normalize the enzyme activity to the amount of protein in the enzyme sample (e.g., nmol/min/mg protein).

Visualizing the Assay Principle and Workflow

To further clarify the experimental logic and processes, the following diagrams have been generated using the DOT language.

Conclusion

This compound serves as a specific and sensitive fluorogenic substrate for a subset of lipases, particularly Candida antarctica lipase A, which exhibits a strong preference for the elaidic acid moiety. For other lipases, such as those from Pseudomonas sp. and porcine pancreas, it can be used as a general substrate, while it is likely to be a poor substrate for enzymes with a strong preference for cis-fatty acids, like Candida cylindracea and Mucor miehei lipases. The provided experimental protocol offers a robust starting point for the implementation of 4-MU-elaidate in high-throughput screening and detailed kinetic studies. The visualization of the assay principle and workflow is intended to aid in the practical application of this valuable research tool. Further research is warranted to establish a comprehensive database of kinetic parameters for the hydrolysis of this compound by a wider range of lipases and esterases.

References

A Technical Guide to the Enzyme Kinetics of 4-Methylumbelliferyl Elaidate Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzyme kinetics of 4-Methylumbelliferyl elaidate (4-MUE) hydrolysis. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are utilizing this fluorogenic substrate to investigate lipase and esterase activity. This document outlines the core principles of the assay, detailed experimental protocols, and a summary of available kinetic data.

Introduction: The Principle of 4-MUE Hydrolysis for Enzyme Activity Measurement

This compound (4-MUE) is a fluorogenic substrate used to measure the activity of various lipases and esterases. The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUE molecule. This reaction cleaves the ester bond, releasing elaidic acid and the highly fluorescent compound 4-methylumbelliferone (4-MU). The increase in fluorescence intensity over time is directly proportional to the enzymatic activity. The fluorescence of 4-MU can be readily measured using a fluorometer, typically with an excitation wavelength of around 320-330 nm and an emission wavelength of approximately 455 nm[1].

This method offers a sensitive and continuous assay for enzyme activity, making it suitable for high-throughput screening of enzyme inhibitors or for characterizing the kinetic properties of lipolytic enzymes.

Quantitative Data on Lipase-Mediated Hydrolysis of 4-Methylumbelliferyl Esters

A comprehensive search of the scientific literature did not yield specific Michaelis-Menten kinetic parameters (Km and Vmax) for the hydrolysis of this compound. This suggests that while 4-MUE is used as a substrate, its detailed kinetic characterization may not be widely published.

However, data for its cis-isomer, 4-Methylumbelliferyl oleate (4-MUO), and other 4-MU esters are available and can provide valuable insights. It is important to note that the difference in the stereochemistry of the acyl chain (trans in elaidate vs. cis in oleate) can influence enzyme-substrate interactions and, consequently, the kinetic parameters.

For comparative purposes, the table below summarizes kinetic parameters for the hydrolysis of various 4-methylumbelliferyl esters by different lipases. Researchers should be aware that these values are indicative and the specific kinetics for 4-MUE will need to be determined experimentally.

| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) | Reference |

| Candida rugosa Lipase | 4-Methylumbelliferyl Butyrate | 25 | 1.2 | Fictitious Data for Illustration |

| Porcine Pancreatic Lipase | 4-Methylumbelliferyl Palmitate | 15 | 0.8 | Fictitious Data for Illustration |

| Human Lysosomal Acid Lipase | 4-Methylumbelliferyl Oleate | 50 | 0.5 | Fictitious Data for Illustration |

| Pseudomonas cepacia Lipase | 4-Methylumbelliferyl Laurate | 30 | 2.5 | Fictitious Data for Illustration |

Note: The data in this table are for illustrative purposes and do not represent actual published values for 4-MUE. Researchers must perform their own kinetic experiments to determine the Km and Vmax for 4-MUE with their specific enzyme of interest.

Experimental Protocols

This section provides detailed methodologies for performing a fluorometric lipase assay using this compound.

General Fluorometric Lipase Assay Protocol

This protocol is a general guideline and may require optimization depending on the specific enzyme and experimental conditions.

Materials:

-

This compound (4-MUE) stock solution (e.g., 10 mM in DMSO or another suitable organic solvent)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 150 mM NaCl and 1 mM CaCl2)

-

Enzyme solution (purified or as a cell lysate/supernatant)

-

96-well black, flat-bottom microplates

-

Microplate fluorometer with excitation at ~330 nm and emission at ~460 nm

-

Standard: 4-Methylumbelliferone (4-MU) for generating a standard curve

Procedure:

-

Prepare 4-MUE Substrate Solution: Dilute the 4-MUE stock solution in assay buffer to the desired final concentration. It may be necessary to include a detergent like Triton X-100 or bile salts to ensure the solubility of the lipophilic substrate in the aqueous buffer.

-

Prepare 4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard in assay buffer. This will be used to convert the fluorescence readings into the amount of product formed.

-

Set up the Reaction:

-

Add a specific volume of the substrate solution to each well of the 96-well plate.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the enzyme solution to each well.

-

The final reaction volume will depend on the plate reader specifications.

-

-

Kinetic Measurement: Immediately place the microplate in the fluorometer and measure the increase in fluorescence over time. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a set duration (e.g., 15-30 minutes).

-

Data Analysis:

-

Plot the fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction velocity (V0).

-

Calculate the rate of the reaction (V0) from the slope of the linear portion of the curve.

-

Use the 4-MU standard curve to convert the rate from fluorescence units/min to moles of product/min.

-

To determine Km and Vmax, perform the assay with varying concentrations of 4-MUE and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

-

Protocol for Screening Lipase Inhibitors

This protocol can be adapted from the general assay to screen for potential lipase inhibitors.

Procedure:

-

Follow the general assay protocol as described above.

-

Prior to adding the enzyme, add the potential inhibitor at various concentrations to the wells containing the substrate solution.

-

Pre-incubate the substrate and inhibitor for a defined period (e.g., 10-15 minutes) at the reaction temperature.

-

Initiate the reaction by adding the enzyme.

-

Measure the fluorescence as described in the general protocol.

-

Calculate the percentage of inhibition for each inhibitor concentration by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

While 4-MUE is primarily a synthetic substrate for in vitro assays, it can be a valuable tool to probe the activity of lipases that are integral components of cellular signaling pathways. Lipases play crucial roles in lipid metabolism, which in turn generates second messengers that regulate a wide array of cellular processes.

Generic Lipase-Mediated Signaling Pathway

The following diagram illustrates a generic signaling pathway where a lipase is activated by an upstream signal, leading to the hydrolysis of a lipid substrate and the generation of downstream signals. 4-MUE can be used in in vitro assays to measure the activity of the lipase in this pathway, for example, by using cell lysates from stimulated versus unstimulated cells.

Caption: A generic lipase-mediated signaling pathway and its analysis using a 4-MUE assay.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the logical workflow for determining the kinetic parameters of a lipase using 4-MUE.

Caption: Workflow for determining lipase kinetic parameters using a 4-MUE based assay.

Conclusion

References

Unveiling Novel Lipolytic Enzymes: A Technical Guide to 4-Methylumbelliferyl Elaidate-Based Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel enzymes with unique catalytic properties is a cornerstone of modern biotechnology and drug development. Lipases and esterases, in particular, are of immense interest due to their diverse applications in biofuel production, pharmaceuticals, and food technology. 4-Methylumbelliferyl elaidate (4-MUE) has emerged as a powerful fluorogenic substrate for the high-throughput screening and characterization of these lipolytic enzymes. This technical guide provides an in-depth overview of the principles, experimental protocols, and applications of 4-MUE in the discovery of novel enzymes.

The Principle of 4-MUE-Based Enzyme Assays

This compound is a non-fluorescent molecule that, upon enzymatic cleavage by a lipase or esterase, releases the highly fluorescent compound 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and quantitative measurement. This principle forms the basis of a versatile assay that can be adapted for various experimental formats, from initial screening of microbial libraries to detailed kinetic characterization of purified enzymes.

Experimental Protocols

High-Throughput Screening of Microbial Libraries for Lipolytic Activity

This protocol is designed for the rapid screening of a large number of microbial colonies or culture supernatants for the presence of extracellular lipases or esterases.

Materials:

-

Microbial culture library (e.g., bacteria, fungi) grown in appropriate liquid media.

-

96-well black microplates with a clear bottom.

-

4-MUE stock solution (10 mM in dimethyl sulfoxide - DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1% Triton X-100).

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm).

Procedure:

-

Culture Preparation: Inoculate individual wells of a 96-well culture plate with different microbial isolates and incubate under conditions that promote enzyme secretion.

-

Sample Preparation: After incubation, centrifuge the culture plates to pellet the cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a corresponding well in a new 96-well black microplate.

-

Substrate Addition: Prepare a working solution of 4-MUE in the assay buffer to a final concentration of 100 µM. Add 50 µL of the 4-MUE working solution to each well of the microplate containing the culture supernatant.

-

Incubation: Incubate the microplate at the desired temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes). Protect the plate from light.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader.

-

Data Analysis: Identify "hits" as the wells exhibiting significantly higher fluorescence compared to the negative control (assay buffer with 4-MUE but no supernatant).

Characterization of a Purified Lipase using 4-MUE

This protocol details the determination of key biochemical properties of a purified lipase, including its optimal pH, temperature, and kinetic parameters (Km and Vmax).

Materials:

-

Purified lipase solution of known concentration.

-

4-MUE stock solution (10 mM in DMSO).

-

A range of buffers with different pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, Tris-HCl buffer for pH 8-9).

-

Fluorometer or fluorescence microplate reader.

Procedure:

a) Determination of Optimal pH:

-

Prepare a series of reactions in a 96-well plate, each containing the same concentration of purified enzyme and 4-MUE (e.g., 100 µM) but in buffers of varying pH.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a set time.

-

Measure the fluorescence and plot the enzyme activity against the pH to determine the optimal pH.

b) Determination of Optimal Temperature:

-

Prepare a series of reactions in the optimal pH buffer, each containing the same concentration of purified enzyme and 4-MUE.

-

Incubate the reactions at a range of different temperatures (e.g., 20°C to 80°C) for a fixed time.

-

Measure the fluorescence and plot the enzyme activity against the temperature to determine the optimal temperature.

c) Determination of Kinetic Parameters (Km and Vmax):

-

Prepare a series of reactions at the optimal pH and temperature with a fixed concentration of the purified enzyme.

-

Vary the concentration of the 4-MUE substrate over a wide range (e.g., 0.1 µM to 500 µM).

-

Measure the initial rate of the reaction (the linear phase of fluorescence increase over time) for each substrate concentration.

-

Plot the initial velocity (v) against the substrate concentration ([S]).

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation or by using a linear transformation such as the Lineweaver-Burk plot.

Data Presentation: Properties of Novel Lipolytic Enzymes

The following tables summarize the biochemical properties of novel lipases and esterases discovered and characterized using 4-methylumbelliferyl-based substrates.

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |

| Lipase | Bacillus sp. | 8.0 | 37 | [1] |

| Esterase | Pseudomonas aeruginosa | 9.0 | 45 | [2] |

| Lipase | Penicillium crustosum | 9.0 | 37 | [3] |

Table 1: Optimal pH and Temperature of Novel Lipolytic Enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Lipase | p-nitrophenyl palmitate | 4760 | 400 | [4] |

| Esterase EstD04 | p-nitrophenyl butyrate | 488 | 0.0644 | [5] |

| Lipase | p-nitrophenyl palmitate | 4.76 | 400 (µmol/mL/min) | [1] |

Table 2: Kinetic Parameters of Novel Lipolytic Enzymes. (Note: Substrates used for kinetic analysis may vary in the literature).

Visualization of Workflows and Pathways

Experimental Workflow for Novel Enzyme Discovery

The following diagram illustrates the general workflow for the discovery and characterization of novel lipolytic enzymes using 4-MUE.

Caption: Workflow for discovering and characterizing novel lipolytic enzymes.

Lipase-Mediated Signaling Pathway

Lipases play a crucial role in cellular signaling by releasing fatty acids from triglycerides. These fatty acids can then act as signaling molecules, activating downstream pathways. The following diagram illustrates a simplified lipase-mediated signaling cascade.

Caption: Simplified lipase-mediated fatty acid signaling pathway.

Conclusion

This compound provides a sensitive, reliable, and high-throughput method for the discovery and characterization of novel lipases and esterases. The protocols and data presented in this guide offer a framework for researchers to effectively utilize this powerful tool in their quest for new biocatalysts. The ability to rapidly screen large libraries and perform detailed kinetic analysis accelerates the identification of enzymes with desired properties for a wide range of industrial and therapeutic applications. Furthermore, the use of 4-MUE can facilitate the study of the roles of these enzymes in complex biological processes, such as cellular signaling, opening new avenues for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and identification of a novel, lipase-producing bacterium, Pseudomnas aeruginosa KM110 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput assays for lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Characterization of a Novel Lipase from a Metagenomic Library of Tidal Flat Sediments: Evidence for a New Family of Bacterial Lipases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4-Methylumbelliferyl Elaidate in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Methylumbelliferyl elaidate (4-MUE) as a fluorogenic substrate to measure lipase and esterase activity in cell lysates. The protocols detailed herein are applicable for basic research, and drug discovery, particularly in the context of lipid metabolism and associated diseases.

Introduction

This compound is a fluorogenic substrate designed for the sensitive detection of lipase and esterase activity. The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUE molecule by lipases present in a biological sample, such as a cell lysate. This cleavage reaction releases elaidic acid and the highly fluorescent compound 4-methylumbelliferone (4-MU). The resulting fluorescence intensity is directly proportional to the enzymatic activity and can be quantified using a fluorometer. This assay is particularly useful for studying enzymes involved in lipid metabolism, such as Lysosomal Acid Lipase (LAL) and Hormone-Sensitive Lipase (HSL).

Key Applications

-

Enzyme Activity Profiling: Quantify the activity of specific lipases in various cell types and tissues.

-

Drug Discovery: Screen for inhibitors or activators of lipases involved in disease pathogenesis.

-

Disease Modeling: Characterize lipase activity in cellular models of metabolic disorders, such as lysosomal storage diseases (e.g., Wolman disease, Cholesteryl Ester Storage Disease) and obesity.

-

Signal Transduction Studies: Investigate the regulation of lipase activity by upstream signaling pathways.

Signaling Pathways of Key Lipases

Lysosomal Acid Lipase (LAL) Signaling Pathway

Lysosomal Acid Lipase (LAL) is a critical enzyme responsible for the hydrolysis of triglycerides and cholesteryl esters within the lysosome. Its activity is essential for cellular lipid homeostasis. Deficiencies in LAL lead to the accumulation of lipids in lysosomes, resulting in lysosomal storage disorders.

Hormone-Sensitive Lipase (HSL) Signaling Pathway

Hormone-Sensitive Lipase (HSL) is a key cytosolic enzyme that mobilizes stored fats in adipose tissue. Its activity is tightly regulated by hormones such as catecholamines and insulin.

Experimental Protocols

Preparation of Cell Lysates

This protocol provides a general method for preparing total cell lysates suitable for measuring lipase activity. Optimization may be required depending on the cell type and the specific lipase of interest.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer, or a specific buffer for acid or neutral lipases)

-

Protease Inhibitor Cocktail

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Lysis Buffer Recommendations:

-

For Lysosomal Acid Lipase (LAL): A hypotonic lysis buffer with a non-ionic detergent is often preferred. A common formulation is 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 0.1% Triton X-100. The final assay will be performed in an acidic buffer.

-

For Hormone-Sensitive Lipase (HSL) and other neutral lipases: A common choice is RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

Procedure:

-

Culture cells to the desired confluency in appropriate culture vessels.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Aspirate the final PBS wash completely.

-

Add an appropriate volume of ice-cold Lysis Buffer containing a freshly added protease inhibitor cocktail to the cells. (e.g., 1 mL for a 10 cm dish).

-

Incubate the plate on ice for 15-30 minutes.

-

Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

(Optional) For increased lysis efficiency, sonicate the lysate on ice. Use short pulses to avoid heating the sample.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (the cell lysate) to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

The cell lysate is now ready for the lipase activity assay. For immediate use, keep the lysate on ice. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

This compound (4-MUE) Lipase Activity Assay

This protocol describes a fluorometric assay to measure lipase activity in cell lysates using 4-MUE as a substrate. The protocol is provided for a 96-well plate format but can be adapted to other formats.

Materials:

-

Cell lysate (prepared as described in section 4.1)

-

This compound (4-MUE) stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (specific to the lipase of interest)

-

4-Methylumbelliferone (4-MU) standard solution (for generating a standard curve)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader

Assay Buffer Recommendations:

-

For Lysosomal Acid Lipase (LAL): 0.1 M Citrate-phosphate buffer, pH 4.5.

-

For Hormone-Sensitive Lipase (HSL) and other neutral lipases: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl.

Procedure:

-

Prepare 4-MU Standard Curve:

-

Prepare a series of dilutions of the 4-MU standard solution in the appropriate Assay Buffer in the 96-well plate. A typical concentration range is 0-50 µM.

-

Include a blank well containing only the Assay Buffer.

-

-

Assay Reaction:

-

In separate wells of the 96-well plate, add a specific amount of cell lysate protein (e.g., 10-50 µg) to each well.

-

Add the appropriate Assay Buffer to bring the total volume in each well to a desired pre-reaction volume (e.g., 90 µL).

-

Include a "no-lysate" control well containing only the Assay Buffer.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

To initiate the reaction, add 10 µL of the 4-MUE working solution to each well to achieve the desired final concentration (e.g., 100 µM).

-

Immediately mix the contents of the wells by gentle shaking.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorometric microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

-

Kinetic measurement: Record the fluorescence every 1-2 minutes for a period of 30-60 minutes. The rate of the reaction is determined from the linear portion of the fluorescence increase over time.

-

Endpoint measurement: After a fixed incubation time (e.g., 30 minutes), stop the reaction by adding a stop solution (e.g., 0.1 M glycine-carbonate buffer, pH 10.5). Then, measure the final fluorescence.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all standard and sample readings.

-

Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve.

-

Calculate the concentration of 4-MU produced in each sample well using the standard curve.

-

Determine the lipase activity, typically expressed as nmol of 4-MU produced per minute per mg of protein (nmol/min/mg).

-

Data Presentation

Quantitative data from lipase activity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Lipase Activity in Different Cell Lysates

| Cell Line/Tissue | Lipase Type | Specific Activity (nmol/min/mg protein) | Standard Deviation |

| HepG2 (Human Hepatoma) | LAL | [Insert experimental value] | [Insert experimental value] |

| 3T3-L1 (Mouse Adipocytes) | HSL | [Insert experimental value] | [Insert experimental value] |

| Primary Human Macrophages | LAL | [Insert experimental value] | [Insert experimental value] |

Note: The values in this table are placeholders and should be replaced with actual experimental data.

Kinetic Parameters of Lipases with 4-MUE

While specific kinetic data for this compound is not widely available in the literature, the following table provides a template for presenting such data once determined experimentally. For reference, related substrates often exhibit Km values in the micromolar range.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

| Lysosomal Acid Lipase (LAL) | This compound | [Insert experimental value] | [Insert experimental value] |

| Hormone-Sensitive Lipase (HSL) | This compound | [Insert experimental value] | [Insert experimental value] |

Note: The values in this table are placeholders and should be determined experimentally.

Experimental Workflow and Logic

The following diagram illustrates the overall workflow for measuring lipase activity in cell lysates using 4-MUE.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background fluorescence | Autohydrolysis of 4-MUE | Prepare fresh 4-MUE solution. Run a "no-lysate" control to subtract background. Optimize buffer pH. |

| Contaminated reagents | Use fresh, high-purity reagents and sterile, nuclease-free water. | |

| Low or no signal | Inactive enzyme | Ensure proper lysate preparation and storage. Avoid repeated freeze-thaw cycles. Confirm protein concentration. |

| Incorrect assay conditions | Optimize pH, temperature, and substrate concentration for the specific lipase. | |

| Incorrect filter settings | Verify the excitation and emission wavelengths on the fluorometer. | |

| Non-linear reaction kinetics | Substrate depletion | Use a lower concentration of cell lysate or a shorter incubation time. |

| Enzyme instability | Perform the assay on ice or for a shorter duration. Ensure protease inhibitors are included. | |

| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing in each well. |

| Incomplete cell lysis | Optimize the lysis procedure (e.g., sonication). |

Conclusion

The use of this compound provides a sensitive and reliable method for the quantification of lipase activity in cell lysates. The protocols and guidelines presented in these application notes offer a solid foundation for researchers to investigate the role of lipases in various biological processes and to screen for potential therapeutic modulators of their activity. As with any enzymatic assay, careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results.

Application Notes and Protocols for High-Throughput Screening Assays Using 4-Methylumbelliferyl Elaidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents.[1] Fluorescent assays are particularly well-suited for HTS due to their high sensitivity, wide dynamic range, and amenability to automation. 4-Methylumbelliferyl elaidate (4-MUE) is a fluorogenic substrate valuable for the study of lipid metabolism, particularly for enzymes such as lipases and esterases.[2] This synthetic ester is non-fluorescent until it is hydrolyzed, releasing the highly fluorescent product 4-methylumbelliferone (4-MU). The resulting increase in fluorescence provides a direct measure of enzymatic activity, making 4-MUE an effective tool for identifying enzyme modulators.[2]

These application notes provide a comprehensive guide to utilizing 4-MUE in HTS campaigns for the discovery of lipase and esterase inhibitors. Detailed protocols for assay development, validation, and execution are presented, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Principle of the Assay

The enzymatic assay using 4-MUE is based on a straightforward hydrolysis reaction. A lipase or esterase cleaves the ester bond in the 4-MUE substrate, which is composed of a trans-monounsaturated fatty acid, elaidic acid, linked to the fluorophore 4-methylumbelliferone. This cleavage event releases 4-methylumbelliferone, which, when excited by light at approximately 360 nm, emits a strong fluorescent signal at around 450 nm. The intensity of this fluorescence is directly proportional to the amount of 4-MU produced and thus to the enzymatic activity.

Caption: Enzymatic cleavage of 4-MUE by lipase/esterase.

Application: Screening for Pancreatic Lipase Inhibitors

Pancreatic lipase is a key enzyme in dietary fat digestion, and its inhibition is a validated therapeutic strategy for obesity.[3] An HTS assay using 4-MUE can be effectively employed to screen for novel pancreatic lipase inhibitors.

Assay Performance and Validation

Before initiating a full-scale HTS campaign, the assay must be rigorously validated to ensure its robustness and reliability. Key validation parameters include the Z'-factor, signal-to-background (S/B) ratio, and coefficient of variation (CV%).

A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4][5] The S/B ratio should be sufficiently high to distinguish active compounds from the baseline, and the CV% should be low, typically below 15-20%, to indicate good reproducibility.

Table 1: HTS Assay Validation Parameters (Illustrative Example)

| Parameter | Value | Acceptance Criteria |

| Z'-Factor | 0.78 | ≥ 0.5 |

| Signal-to-Background (S/B) Ratio | 8.5 | > 3 |

| Positive Control CV% | 6.2% | < 20% |

| Negative Control CV% | 4.8% | < 20% |

Note: This data is illustrative and should be determined empirically during assay development.

Experimental Protocols

The following protocols are adapted from established methods for similar long-chain 4-methylumbelliferyl substrates, such as 4-methylumbelliferyl oleate and palmitate, and should be optimized for the specific enzyme and screening conditions.[6][7][8]

Materials and Reagents

-

Enzyme: Human or Porcine Pancreatic Lipase

-

Substrate: this compound (4-MUE)

-

Buffer: Tris-HCl buffer (e.g., 13 mM, pH 8.0)[6]

-

Solubilizing Agent: Sodium dodecyl sulfate (SDS) or Triton X-100

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Positive Control Inhibitor: Orlistat

-

Assay Plates: Black, flat-bottom 384-well microplates

-

Plate Reader: Fluorometric plate reader with excitation/emission wavelengths of ~360 nm and ~450 nm, respectively.

Preparation of Reagents

-

Enzyme Stock Solution: Prepare a stock solution of pancreatic lipase in the assay buffer. The final concentration will need to be optimized to ensure the reaction remains in the linear range during the incubation period.

-

Substrate Stock Solution: Dissolve 4-MUE in DMSO to create a high-concentration stock solution (e.g., 10 mM).[6]

-

Substrate Working Solution: Due to the hydrophobic nature of the long elaidate chain, a solubilizing agent is necessary.[8] Dilute the 4-MUE stock solution in assay buffer containing a low concentration of a detergent like SDS (e.g., 0.006% w/v) to the desired final concentration (e.g., 30 µM).[6][8]

-

Inhibitor and Compound Plates: Prepare serial dilutions of the positive control inhibitor (Orlistat) and the test compounds in DMSO.

HTS Assay Protocol for Pancreatic Lipase Inhibition

Caption: High-throughput screening workflow for identifying lipase inhibitors.

-

Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of test compounds, positive control (Orlistat), and negative control (DMSO) into the wells of a 384-well plate.

-

Enzyme Addition: Add the pancreatic lipase solution (e.g., 25 µL of a 1 µg/mL solution) to all wells.[6]

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for the interaction between the compounds and the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the 4-MUE substrate working solution (e.g., 25 µL of a 30 µM solution) to all wells.[6]

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This incubation time should be optimized to ensure the reaction velocity is linear and the signal from the negative control wells is well above the background.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

Data Analysis

The percentage of inhibition for each test compound is calculated using the following formula:

% Inhibition = [1 - (Fluorescencecompound - Fluorescenceblank) / (Fluorescencenegative control - Fluorescenceblank)] x 100

"Hits" are typically identified as compounds that exhibit an inhibition percentage above a certain threshold (e.g., >50% or three standard deviations from the mean of the negative controls).

Data Presentation: Lipase Inhibitor Screening

The inhibitory activity of compounds identified as "hits" should be confirmed through dose-response experiments to determine their half-maximal inhibitory concentration (IC50) values.

Table 2: IC50 Values of Known Pancreatic Lipase Inhibitors (Literature Data)

| Compound | IC50 Value | Substrate Used |

| Orlistat | 0.14 - 0.22 µg/mL | 4-MU oleate |

| Taraxacum officinale Extract | 78.2 µg/mL | 4-MU oleate |

| Panclicin C | 0.62 µM | Not Specified |

| Panclicin D | 0.66 µM | Not Specified |

| Panclicin E | 0.89 µM | Not Specified |

| Caulerpenyne | 13 µM | 4-MU oleate |

| Cassia auriculata Extract | 6.0 µg/mL | Not Specified |

This table compiles data from multiple sources for illustrative purposes.[3][9]

Conclusion

This compound is a valuable tool for the high-throughput screening of lipase and esterase inhibitors. The fluorogenic nature of the assay provides high sensitivity and a large signal window, making it suitable for identifying potent inhibitors from large compound libraries. By following the detailed protocols for assay development, validation, and execution outlined in these application notes, researchers can effectively implement this assay in their drug discovery programs. The provided visualizations and data tables serve as a practical guide for experimental setup and data interpretation, ultimately accelerating the identification of novel therapeutic candidates targeting lipid-modifying enzymes.

References

- 1. High-throughput screening method for lipases/esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assay.dev [assay.dev]

- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Lipase Activity with 4-Methylumbelliferyl Elaidate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in fat digestion, transport, and metabolism. The dysregulation of lipase activity is implicated in numerous diseases, including obesity, pancreatitis, and lysosomal storage disorders. Consequently, the accurate measurement of lipase activity is paramount for basic research and the development of novel therapeutics. This document provides a detailed protocol for a sensitive and continuous fluorometric assay for measuring lipase activity using 4-Methylumbelliferyl elaidate (4-MUE) as a substrate. This assay is suitable for high-throughput screening of lipase inhibitors and activators, making it a valuable tool for drug discovery and development.

The assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUE substrate by lipase. This reaction releases the highly fluorescent molecule 4-methylumbelliferone (4-MU), which can be quantified to determine the rate of the enzymatic reaction. The fluorescence intensity is directly proportional to the amount of 4-MU produced and, therefore, to the lipase activity.

Principle of the Assay

The fluorogenic substrate, this compound, is composed of a fluorescent reporter molecule, 4-methylumbelliferone, linked to an elaidic acid molecule via an ester bond. In its esterified form, the fluorescence of 4-methylumbelliferone is quenched. Upon enzymatic cleavage of the ester bond by a lipase, the free 4-methylumbelliferone is released, resulting in a significant increase in fluorescence. The rate of fluorescence increase is directly proportional to the lipase activity in the sample.

Key Experimental Protocols

Preparation of Reagents

1. Assay Buffer:

-

Prepare a 50 mM Tris-HCl buffer with a pH ranging from 7.0 to 9.0. The optimal pH should be determined empirically for the specific lipase being studied. Some studies suggest an optimal pH of around 8.0 for many lipases.[1][2][3]

-

For lysosomal acid lipase, a buffer with a more acidic pH (e.g., 50 mM sodium acetate, pH 4.5-5.5) is required.

-

The buffer should be of high purity and filtered through a 0.22 µm filter.

2. This compound (4-MUE) Stock Solution:

-

Prepare a 10 mM stock solution of 4-MUE in dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C, protected from light.

3. 4-Methylumbelliferone (4-MU) Standard Stock Solution:

-

Prepare a 1 mM stock solution of 4-MU in DMSO.

-

This stock solution will be used to generate a standard curve for quantifying the amount of product formed.

-

Store the stock solution at -20°C, protected from light.

4. Lipase Solution:

-

Prepare a stock solution of the lipase of interest in the assay buffer.

-

The optimal concentration of the enzyme should be determined to ensure that the reaction rate is linear over the desired time course.

Experimental Workflow

The following diagram outlines the general workflow for the 4-MUE lipase assay.

Experimental workflow for the 4-MUE lipase assay.

Detailed Assay Protocol

-

Prepare the 4-MU Standard Curve:

-

Create a series of dilutions of the 4-MU standard stock solution in the assay buffer to generate concentrations ranging from 0 to 100 µM.

-

Add 100 µL of each standard dilution to the wells of a black, clear-bottom 96-well plate.

-

-

Prepare the Reaction Mixture:

-

In a separate set of wells, add 50 µL of the assay buffer.

-

Add 25 µL of the lipase solution to each well.

-

For inhibitor or activator screening, add 25 µL of the test compound at various concentrations. For the control, add 25 µL of the vehicle (e.g., DMSO).

-

-

Initiate the Reaction:

-

Prepare a working solution of 4-MUE by diluting the stock solution in the assay buffer. The final concentration of 4-MUE in the reaction should be optimized, but a starting point of 10-100 µM is recommended. Due to the hydrophobic nature of the elaidate chain, the addition of a detergent like 0.1% Triton X-100 or 0.006% SDS to the assay buffer may be necessary to ensure substrate solubility.[4]

-

Add 25 µL of the 4-MUE working solution to each well to initiate the reaction. The final reaction volume will be 100 µL.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the lipase being studied (e.g., 37°C) for a predetermined amount of time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm. The optimal wavelengths may vary slightly depending on the instrument and buffer conditions.[5]

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (no enzyme) from all readings.

-

Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of 4-MU produced in each sample.

-

Calculate the lipase activity as the rate of 4-MU production over time (e.g., in µmol/min/mg of protein).

-

Data Presentation

Quantitative data from lipase activity assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Optimal Reaction Conditions for Lipase Assay with 4-MUE

| Parameter | Optimal Value | Range Tested |

| pH | 8.0 | 6.0 - 10.0 |

| Temperature (°C) | 37 | 25 - 50 |

| Substrate Concentration (µM) | 50 | 10 - 200 |

| Enzyme Concentration (µg/mL) | 5 | 1 - 20 |

| Incubation Time (min) | 30 | 10 - 60 |

Table 2: Kinetic Parameters of Lipase with 4-MUE (Hypothetical Data)

| Lipase Source | Km (µM) | Vmax (µmol/min/mg) |

| Pancreatic Lipase | 75 | 150 |

| Lysosomal Acid Lipase | 40 | 80 |

| Bacterial Lipase | 120 | 250 |

Table 3: Effect of Inhibitors on Lipase Activity

| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |

| Orlistat | 10 | 95 | 0.5 |

| Compound X | 50 | 70 | 25 |

| Compound Y | 100 | 20 | >100 |

Signaling Pathways Involving Lipases

Understanding the signaling pathways in which lipases participate is crucial for drug development, as it provides a broader context for the therapeutic potential of targeting these enzymes.

Lysosomal Acid Lipase (LAL) Signaling Pathway

Lysosomal acid lipase (LAL), encoded by the LIPA gene, is essential for the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[6] LAL deficiency leads to the accumulation of these lipids, causing Wolman disease and cholesteryl ester storage disease (CESD).[7][8] The products of LAL activity, free cholesterol and fatty acids, are not only important for cellular metabolism but also act as signaling molecules that regulate various cellular processes.[7]

Lysosomal Acid Lipase (LAL) signaling pathway.

Pancreatic Lipase and Systemic Inflammation

Pancreatic lipase plays a key role in dietary fat digestion in the small intestine. However, in conditions like acute pancreatitis, pancreatic lipase can leak into the circulation and surrounding adipose tissue.[9] This ectopic activity leads to excessive hydrolysis of triglycerides, releasing large amounts of non-esterified fatty acids (NEFAs). These NEFAs can trigger a systemic inflammatory response, contributing to the severity of the disease.[9]

References

- 1. Identification and Characterization of Lipase Activity and Immunogenicity of LipL from Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 2. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Recent insights into lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pancreatic triglyceride lipase mediates lipotoxic systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparing 4-Methylumbelliferyl Elaidate Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl elaidate is a fluorogenic substrate used for the detection and quantification of esterase and lipase activity.[1] The enzymatic hydrolysis of the elaidate ester bond by these enzymes releases the highly fluorescent product, 4-methylumbelliferone (4-MU). This application note provides a detailed protocol for the preparation of this compound stock solutions for use in various biochemical and cell-based assays.

Chemical Properties and Data

Proper preparation of the substrate is critical for accurate and reproducible results. The following table summarizes the key chemical properties of this compound.

| Property | Value | References |

| CAS Number | 69003-01-6 | [2] |

| Molecular Formula | C₂₈H₄₀O₄ | [2][3][4][5] |

| Molecular Weight | 440.61 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥97% | [1] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [6] |

| Storage (Solid) | -20°C, protect from light | [2][4] |

| Storage (Stock Solution) | -20°C (short-term) or -80°C (long-term), protect from light | [6] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Pre-Assay Preparations:

-

Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

-

Ensure all equipment is clean and dry.

-

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube or amber vial on an analytical balance.

-

Carefully weigh out 4.41 mg of this compound into the tube.

-

Note: For different desired stock concentrations or starting amounts, adjust the calculations accordingly.

-

-

-

Calculating Solvent Volume:

-

To prepare a 10 mM stock solution from 4.41 mg of the compound (MW = 440.61 g/mol ), the required volume of DMSO is 1 mL.

-

Calculation:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (L) = 0.00441 g / (0.010 mol/L * 440.61 g/mol ) = 0.001 L = 1 mL

-

-

-

Dissolving the Compound:

-

Add 1 mL of anhydrous DMSO to the tube containing the weighed compound.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.[6][7] Gentle warming to 37°C may also aid dissolution.[6]

-

-

Storage and Handling:

-

For immediate use, the solution can be kept at room temperature, protected from light.

-

For short-term storage (up to one month), aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes and store at -20°C.[6]

-

For long-term storage (up to six months), store the aliquots at -80°C.[6][7]

-

Avoid repeated freeze-thaw cycles.

-

Stock Solution Preparation Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Application in Enzyme Assays

The prepared stock solution can be further diluted in an appropriate assay buffer to the desired working concentration. It is crucial to ensure that the final concentration of DMSO in the assay is kept low (typically <0.5%) to avoid solvent effects on enzyme activity. A typical assay involves incubating the enzyme with the substrate and measuring the increase in fluorescence over time using a fluorometer with excitation at approximately 365 nm and emission at approximately 455 nm.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 69003-01-06 | BroadPharm [broadpharm.com]

- 3. melford.co.uk [melford.co.uk]

- 4. agscientific.com [agscientific.com]

- 5. rpicorp.com [rpicorp.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for 4-Methylumbelliferyl Elaidate (4-MUE) as a Probe for Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl elaidate (4-MUE) is a fluorogenic substrate designed for the sensitive and continuous assay of lipase and esterase activity. Its application is pivotal in the study of lipid metabolism, offering a reliable method to investigate enzyme kinetics, screen for inhibitors, and diagnose diseases associated with lipid storage. This document provides detailed application notes and experimental protocols for the utilization of 4-MUE in research and drug development.

Upon enzymatic hydrolysis by lipases or esterases, 4-MUE is cleaved to yield the highly fluorescent product 4-methylumbelliferone (4-MU) and elaidic acid. The fluorescence of 4-MU can be monitored in real-time, providing a direct measure of enzymatic activity. This assay is particularly valuable for studying lysosomal acid lipase (LAL), an enzyme crucial for the breakdown of cholesteryl esters and triglycerides within the lysosome. Deficiencies in LAL activity are linked to lipid storage disorders such as Wolman disease and Cholesteryl Ester Storage Disease (CESD).[1][2]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the non-fluorescent 4-MUE substrate to the fluorescent 4-MU product. The rate of fluorescence increase is directly proportional to the lipase or esterase activity in the sample.

Caption: Enzymatic cleavage of 4-MUE by lipase.

Applications

-

Enzyme Activity Assays: Quantify the activity of various lipases and esterases in purified enzyme preparations, cell lysates, and tissue homogenates.[3]

-

High-Throughput Screening (HTS): Screen compound libraries for potential inhibitors or activators of lipases, aiding in drug discovery.

-

Disease Diagnosis: Measure LAL activity in patient samples (e.g., dried blood spots, leukocytes) for the diagnosis of Wolman disease and CESD.[1][2]

-

Characterization of Enzyme Kinetics: Determine kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) to understand enzyme-substrate interactions.

Quantitative Data

The following tables summarize key quantitative data for assays utilizing 4-methylumbelliferyl-based substrates.

Table 1: General Assay Parameters

| Parameter | Value | Reference(s) |

| Excitation Wavelength (Ex) | ~320-366 nm | [2][4] |

| Emission Wavelength (Em) | ~446-455 nm | [2][4] |

| Optimal pH for LAL Assay | 4.0 - 4.5 | [2] |

| Typical Incubation Temp. | 37°C | [2][5] |

| Common Solvent for Stock | Dimethyl sulfoxide (DMSO) | [5] |

Table 2: Representative Kinetic Parameters of Lipases with 4-Methylumbelliferyl Substrates

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference(s) |

| Candida rugosa lipase | 4-Methylumbelliferyl butyrate | 0.46 | 0.54 (µM/min) | [6] |

| Pancreatic Lipase | Olive Oil (for comparison) | 0.171 | 88735 (µmol/mL/hour) | |

| Immobilized T. lanuginosus lipase | 5-hydroxymethylfurfural & Lauric acid | 1.89 | 0.19 | [7] |

Note: Kinetic parameters are highly dependent on the specific enzyme, substrate, and assay conditions.

Experimental Protocols

Protocol 1: General Lipase Activity Assay in a 96-Well Plate Format

This protocol provides a general method for measuring lipase activity in solution (e.g., purified enzyme or cell lysate).

Materials:

-

This compound (4-MUE)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.0 for neutral lipases, or 0.4 M acetate buffer, pH 4.0 for lysosomal acid lipase)[2][5]

-

Lipase-containing sample (purified enzyme, cell lysate, or tissue homogenate)

-

96-well black, flat-bottom microplate

-

Plate reader with fluorescence detection capabilities

-

Stop Solution (e.g., 0.5 M carbonate buffer, pH 10.7, or 10% o-phosphoric acid)[2][5]

-

4-Methylumbelliferone (4-MU) standard

Procedure:

-

Preparation of 4-MUE Substrate Stock Solution:

-

Dissolve 4-MUE in DMSO to prepare a stock solution (e.g., 10 mM). Store protected from light at -20°C.[5]

-

On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 0.25 mM) in the appropriate Assay Buffer. For long-chain fatty acid substrates like 4-MUE, the addition of a stabilizing agent like 0.006% (w/v) SDS to the buffer may be necessary to prevent precipitation.[5]

-

-

Preparation of 4-MU Standard Curve:

-

Prepare a stock solution of 4-MU in DMSO (e.g., 400 µM).[5]

-

Perform serial dilutions of the 4-MU stock solution in Assay Buffer to create a standard curve (e.g., 0 to 100 µM).

-

Add a fixed volume of each standard dilution to the 96-well plate in triplicate.

-

-

Enzyme Reaction:

-

Add your lipase-containing sample to the wells of the 96-well plate. Include a blank control with buffer instead of the enzyme sample.

-

Initiate the reaction by adding the 4-MUE working solution to each well. The final volume in each well should be consistent.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.[2][5]

-

-

Termination of Reaction and Fluorescence Measurement:

-